2-(1-(Benzylamino)ethyl)phenol hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-(Benzylamino)ethyl)phenol hcl” is an organic compound that belongs to the phenol class of organic compounds. It has a molecular weight of 263.77 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(1-(benzylamino)ethyl)phenol hydrochloride . The InChI code for the compound is 1S/C15H17NO.ClH/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13;/h2-10,12,16-17H,11H2,1H3;1H .Physical and Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 263.77 . The storage temperature is 2-8°C .Scientific Research Applications
Developing Further Versatility in Benzoxazine Synthesis
- Hydrolytic Ring-Opening for Benzoxazine Synthesis : A study showcased the synthesis of 2-(aminomethyl)phenol derivatives through HCl hydrolysis, serving as reactants for 2-substituted 1,3-benzoxazines. This method demonstrated the creation of stable intermediates, emphasizing its potential in novel benzoxazine synthesis and applications in polymer science (Cui et al., 2020).
Corrosion Inhibition
- Amine Derivatives as Corrosion Inhibitors : Research on four amine derivative compounds, including 2-[(phenylamino)methyl]phenol, revealed their effectiveness as corrosion inhibitors for mild steel in HCl medium. The study combined electrochemical measurements and surface analysis, highlighting the protective film formation on steel surfaces and providing insights into the adsorption mechanism (Boughoues et al., 2020).
Antioxidant and Antibacterial Studies
- Phenolic Esters and Amides Synthesis for Biological Activities : A synthesis study of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid demonstrated significant antioxidant and antibacterial activities. This research paves the way for the development of new therapeutic agents based on phenolic derivatives (Shankerrao et al., 2013).
Enzymatic Polycondensation
- Chemoenzymatic Polycondensation for Material Synthesis : Enzymatic oxidative polycondensation of 4-(benzylamino)phenol was explored, highlighting a method to synthesize oligophenol with secondary amine functionality. This approach underscores the potential of enzymatic methods in creating polymers with specific functional groups for advanced material applications (Yildirim et al., 2015).
Schiff Base Molecules for Corrosion Inhibition
- Schiff Base Molecules as Mild Steel Corrosion Inhibitors : The study on Schiff base molecules derived from 2-(1-(Benzylamino)ethyl)phenol showed their efficacy as corrosion inhibitors for mild steel in HCl. This combines experimental and theoretical approaches, including potentiodynamic polarization and electrochemical impedance spectroscopy, offering insights into their protective action on metal surfaces (Saha et al., 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
Phenols are known to interact with proteins and enzymes, often leading to changes in their function .
Biochemical Pathways
Phenolic compounds are known to interact with a variety of biochemical pathways, often acting as antioxidants or enzyme inhibitors .
Result of Action
Phenolic compounds are known to have a variety of effects at the molecular and cellular level, often acting as antioxidants or enzyme inhibitors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1-(Benzylamino)ethyl)phenol hydrochloride. For instance, the compound is stored at temperatures between 2-8°C to maintain its stability . Other environmental factors such as pH, presence of other compounds, and specific conditions of the biological environment could also influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(1-(Benzylamino)ethyl)phenol hydrochloride are not well-documented in the literature. It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN2 pathway .
Molecular Mechanism
The molecular mechanism of action of 2-(1-(Benzylamino)ethyl)phenol hydrochloride is not well-understood. It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN2 pathway .
Properties
IUPAC Name |
2-[1-(benzylamino)ethyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13;/h2-10,12,16-17H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQORMGVVUIWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)NCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.